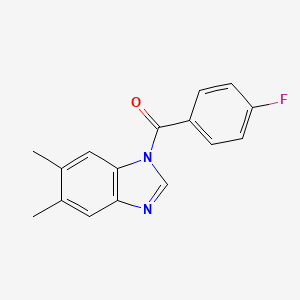

![molecular formula C19H14N2O3S B5553799 N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide belongs to a class of compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. While specific studies on this compound are limited, research on similar benzenesulfonamide derivatives provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

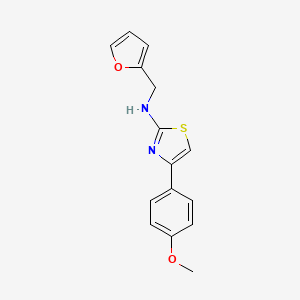

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as benzenesulfonamides with different functional groups. These procedures aim to introduce specific structural features that confer desired properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of a specific enzyme involves structure-activity relationship (SAR) analysis and biochemical characterization to optimize the compounds' inhibitory potency (Röver et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray crystallography and computational studies, plays a critical role in understanding the compounds' conformation and intermolecular interactions. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

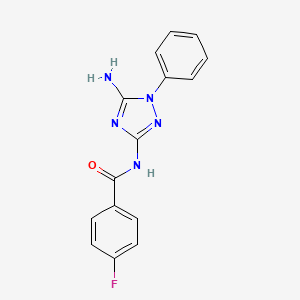

Benzenesulfonamide derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, to yield compounds with potential anticancer, anti-HIV, and other biological activities. For example, the transformation of semi-carbazides into 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides demonstrates the versatility of these compounds in generating biologically active molecules (Pomarnacka & Kozlarska-Kedra, 2003).

科学的研究の応用

COX-2 Inhibitor Development

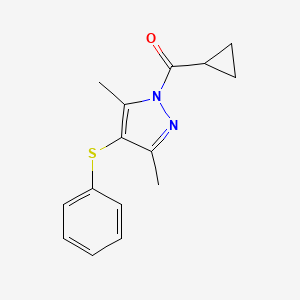

A study by Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which showed selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selective inhibition is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors. One compound, JTE-522, demonstrated potent and selective COX-2 inhibition and is under clinical trials (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibitors

Nocentini et al. (2016) reported on benzenesulfonamide derivatives containing phenyl-1,2,3-triazole moieties as potent inhibitors of carbonic anhydrase (CA), particularly the human isoforms hCA II, IX, and XII. These isoforms are physiologically relevant and play roles in various diseases, including glaucoma. The compounds exhibited low nanomolar to subnanomolar inhibition and were considered for potential therapeutic applications in lowering intraocular pressure in glaucoma (Nocentini, Ferraroni, Carta, Ceruso, Gratteri, Lanzi, Masini, & Supuran, 2016).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of N-(benzoxazol-2-yl)benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of such derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Antimicrobial and Antifungal Activities

Hybrid molecules between benzenesulfonamides and active antimicrobial 2-amino-benzo[d]isothiazol-3-ones were synthesized by Zani et al. (2009), exhibiting moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. This study demonstrates the antimicrobial potential of benzenesulfonamide derivatives and suggests their application in combating resistant bacterial strains (Zani, Incerti, Ferretti, & Vicini, 2009).

特性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSLAHQXECQZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Benzooxazol-2-yl-phenyl)-benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)